molecular formula C6H9N5O3 B2752924 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide CAS No. 512809-14-2

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2752924
CAS No.: 512809-14-2
M. Wt: 199.17
InChI Key: IKJMDTYYJRUJMS-UHFFFAOYSA-N
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Description

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol. This compound is known for its utility in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of a nitro group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-9-6(12)1-2-10-4-5(3-8-10)11(13)14/h3-4H,1-2,7H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJMDTYYJRUJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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